Product packaging for ethyl 5-methyl-1H-imidazole-2-carboxylate(Cat. No.:CAS No. 40253-44-9)

ethyl 5-methyl-1H-imidazole-2-carboxylate

Cat. No.: B1370530
CAS No.: 40253-44-9
M. Wt: 154.17 g/mol
InChI Key: PXCMTFGNXKTAPA-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B1370530 ethyl 5-methyl-1H-imidazole-2-carboxylate CAS No. 40253-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methyl-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCMTFGNXKTAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648216
Record name Ethyl 5-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40253-44-9
Record name Ethyl 5-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Methyl 1h Imidazole 2 Carboxylate

Utilizing Imidazole-2-carboxylic Acid Derivatives

A direct approach to synthesizing the target ester is to start from a pre-formed 5-methyl-1H-imidazole-2-carboxylic acid. This precursor already contains the core heterocyclic structure with the required methyl group at the C5 position.

Condensation reactions can be employed to form the ester from the corresponding carboxylic acid, often through an activated intermediate. For instance, the carboxylic acid can be converted to a more reactive derivative like an acyl chloride or activated with coupling agents. This activated intermediate is then reacted with ethanol (B145695) to yield the final ester. While specific examples for ethyl 5-methyl-1H-imidazole-2-carboxylate are not prevalent in cited literature, this is a standard synthetic transformation. For example, the synthesis of other complex imidazole (B134444) carboxylates has been achieved through condensation of precursors like diethyl 2-chloro-3-oxosuccinate with an amidine, followed by further reactions. researchgate.net

The most direct method for converting 5-methyl-1H-imidazole-2-carboxylic acid to its ethyl ester is through Fischer esterification. chemsynthesis.comchemicalbook.com This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemsynthesis.com The reaction is a reversible equilibrium, and using ethanol as the solvent helps to drive the reaction towards the product side. chemsynthesis.comchemicalbook.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking this carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ethyl ester. chemsynthesis.com

Table 1: General Conditions for Fischer Esterification

ParameterConditionPurpose
Reactants Carboxylic Acid, EthanolFormation of the ester.
Catalyst Concentrated H₂SO₄, TsOHTo protonate the carbonyl and catalyze the reaction. chemsynthesis.com
Temperature Heating/RefluxTo increase the reaction rate. chemicalbook.com
Solvent Excess EthanolServes as both reactant and solvent, driving the equilibrium. chemsynthesis.com

From Simpler Imidazole Derivatives

Another synthetic approach begins with a simpler, readily available imidazole derivative, followed by the sequential introduction of the required functional groups. For instance, a synthesis could start from 1H-imidazole itself. A two-step procedure has been described for the synthesis of ethyl imidazole-2-carboxylate, which involves a regioselective carboxylation of the imidazole ring at the C2 position, followed by esterification. chemicalbook.com

In this reported method, 1H-imidazole is first carboxylated using potassium tert-butoxide and cesium carbonate under a carbon dioxide atmosphere. The resulting carboxylate salt is then treated in situ with ethyl iodide in N,N-dimethylformamide (DMF) to yield ethyl imidazole-2-carboxylate. chemicalbook.com To adapt this for the target molecule, a starting material of 4-methyl-1H-imidazole would be required to yield the 5-methyl substitution pattern in the final product due to tautomerism.

N-Formyl Sarcosine (B1681465) Ethyl Ester Route

A versatile method for constructing the substituted imidazole ring involves the use of sarcosine (N-methylglycine) derivatives. A one-pot procedure starting from sarcosine ethyl ester hydrochloride can be adapted to form the 1,5-disubstituted imidazole ring system. rsc.org Although the primary product in a reported study is a 2-aminoimidazole, the underlying cyclization strategy is relevant. rsc.org

The synthesis begins with the formylation of sarcosine ethyl ester at both the α-carbon and the secondary amine using a strong base like sodium hydride and a formylating agent such as ethyl formate. rsc.org The N-formyl group on the secondary amine is selectively removed by heating in acidic ethanol. The resulting intermediate, an N-formyl enolate, can then be cyclized. rsc.org In the literature, this cyclization is achieved by treatment with cyanamide (B42294) to yield a 2-aminoimidazole. rsc.org For the synthesis of this compound, a different cyclization partner would be required to introduce the C2-substituent without the amino group. This route is advantageous as it builds the core ring structure with the desired substituents in a controlled manner. Using sarcosine ethyl ester over the methyl ester has been shown to improve reaction rates due to better solubility. rsc.org

Table 2: Optimized Reaction Steps for Imidazole Synthesis from Sarcosine Ethyl Ester

StepReagents and ConditionsIntermediate/ProductOverall YieldReference
1. DiformylationEtOCHO, NaH, THF, 3 hN-formylated enolate rsc.org
2. DeformylationEtOH, conc. HCl, 90 °C, 2 hPresumed enolate intermediate rsc.org
3. CyclizationEtOH, H₂O, NH₂CN, pH 3, 100 °C, 1.5 h2-amino-1-methyl-1H-imidazole-5-carboxylate48-54% rsc.org

Regioselective Synthesis Strategies

Regioselective synthesis is crucial for preparing specifically substituted imidazoles, avoiding the formation of unwanted isomers. Various methods have been developed to control the placement of substituents on the imidazole ring. rsc.org

One powerful regioselective method is the van Leusen imidazole synthesis, which involves the [3+2] cycloaddition reaction between a tosylmethyl isocyanide (TosMIC) derivative and an aldimine. nih.gov This reaction allows for the controlled formation of 1,4,5-trisubstituted imidazoles. By carefully choosing the appropriate aldehyde and amine to form the aldimine, and the TosMIC reagent, one can dictate the substitution pattern of the resulting imidazole ring. nih.gov

Another regioselective approach involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides. medcraveonline.com This method has been used to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters. The mechanism involves the nucleophilic attack of the deprotonated ethyl isocyanoacetate on the imidoyl chloride, followed by cyclization to form the imidazole ring. medcraveonline.com

Furthermore, specific synthetic routes have been developed for 2-carboxylate substituted imidazoles. For example, a method starting from oxime-hydroxylamines and ethyl glyoxalate proceeds through a 1-hydroxyimidazole (B8770565) intermediate, which can be converted to the desired NH-imidazole with an ester group at the C-2 position. rsc.org Such strategies offer precise control over the final product's structure.

Control of Substitution Patterns on the Imidazole Ring

Regiocontrolled synthesis is crucial for accessing specific isomers of substituted imidazoles. rsc.orgrsc.org The choice of synthetic method directly influences the placement of substituents at the C-2, C-4, and C-5 positions. For instance, certain multi-component reactions, like the Van Leusen imidazole synthesis, allow for the construction of highly substituted imidazoles in a regioselective manner by reacting an aldehyde with a p-tolylsulfonylmethyl isocyanide (TosMIC) reagent and an imine. researchgate.netmdpi.com This method is powerful for creating densely functionalized imidazoles with defined substitution patterns. researchgate.net

Other approaches involve forming the imidazole ring from acyclic precursors where the substitution is already defined. For example, the reaction of α-dicarbonyl compounds with ammonia (B1221849) and an aldehyde, known as the Debus-Radziszewski synthesis, provides a pathway to 2,4,5-trisubstituted imidazoles. rsc.org The specific substituents on the final imidazole product are determined by the choice of the starting dicarbonyl compound and aldehyde. pharmaguideline.com Modern variations of these classical methods often employ metal catalysts to improve yields and expand the substrate scope, allowing for the incorporation of ester moieties and other functional groups with high regioselectivity. rsc.org

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the imidazole backbone, allowing for the introduction of various substituents onto a pre-formed halo-imidazole core. rsc.orgtandfonline.com These reactions offer a modular approach to building complex imidazole derivatives.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between a halo-imidazole and a boronic acid derivative, catalyzed by a palladium complex. nih.govnih.gov This reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. nih.gov It has been successfully applied to unprotected haloimidazoles, providing access to a wide array of functionalized imidazole derivatives in good to excellent yields. acs.orgresearchgate.net The regioselectivity of the coupling is dictated by the position of the halogen atom on the imidazole ring. For example, starting with 2,4,5-tribromoimidazole, sequential and selective cross-coupling at the C-2 position can be achieved. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Imidazole Scaffolds

Imidazole Substrate Coupling Partner Catalyst/Ligand Base Yield (%) Reference
3-Chloroindazole 5-Indole boronic acid P2 (precatalyst) K₃PO₄ 95% nih.gov
1-Benzyl-2,4,5-tribromoimidazole Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 81% researchgate.net
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (4-methoxyphenyl)boronic acid Pd(dppf)Cl₂ K₂CO₃ 95% nih.gov

This table is interactive and can be sorted by column.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and typically a copper co-catalyst. wikipedia.orglibretexts.org This reaction is a cornerstone for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.orgnih.gov In the context of imidazole synthesis, it allows for the introduction of alkyne functionalities onto the imidazole ring. Copper-free Sonogashira protocols have also been developed, often utilizing specific ligands or reaction conditions to achieve high yields and avoid issues associated with copper. tandfonline.comresearchgate.net The reaction has been successfully applied to aryl imidazolylsulfonates, which serve as effective electrophilic partners. tandfonline.com

Table 2: Examples of Sonogashira Cross-Coupling with Imidazole Derivatives

Imidazole Substrate Alkyne Partner Catalyst System Base/Solvent Yield (%) Reference
Phenylimidazol-1-ylsulfonate Phenylacetylene Pd(OAc)₂ / SPhos Et₃N / H₂O 92% tandfonline.com
Estrone-derived imidazylate Phenylacetylene PdCl₂(dppf) TBAF / DMSO 85% researchgate.net
Iodobenzene Phenylacetylene Pd-NHC-MIL-101(Cr) Et₃N / DMF/H₂O >99% nih.gov

This table is interactive and can be sorted by column.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction has been adapted for the functionalization of imidazoles, particularly through oxidative Heck cross-coupling methods. uib.no This approach allows for the formation of, for example, 4-styryl-1H-imidazole scaffolds under moderate conditions with excellent selectivity and yield. uib.no A key advantage of some tailored Heck protocols for imidazoles is their ability to operate in the absence of bases, which can prevent the formation of by-products. uib.noresearchgate.net

Table 3: Examples of Heck Cross-Coupling on Imidazole Scaffolds

Imidazole Substrate Alkene Partner Catalyst/Oxidant Ligand Yield (%) Reference
1-Methylimidazole 4-Methoxystyrene Pd(OAc)₂ / MnO₂ Bathocuproine 95% uib.no
1-Methylimidazole Styrene Pd(OAc)₂ / MnO₂ Bathocuproine 85% uib.no
Electron-deficient aryl bromides n-Butyl acrylate Pd(dba)₂ Phosphine-imidazolium salt High acs.org

This table is interactive and can be sorted by column.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. wikipedia.org This reaction has become a vital tool in synthetic chemistry for preparing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgrsc.org The methodology has been extended to nitrogen-rich heterocycles, including the amination of unprotected bromoimidazoles and bromopyrazoles with a range of aliphatic, aromatic, and heteroaromatic amines. acs.org The development of specialized ligands and catalyst systems has been crucial for the successful application of this reaction to challenging substrates like electron-rich or sterically hindered heterocycles. rsc.orgresearchgate.net

Table 4: Examples of Buchwald-Hartwig Amination on Heterocyclic Scaffolds

Heterocyclic Halide Amine Partner Catalyst/Ligand Base Yield (%) Reference
4-Bromo-1H-imidazole Morpholine Pd₂(dba)₃ / XPhos NaOtBu 81% acs.org
2-Bromo-1H-imidazole Aniline Pd₂(dba)₃ / XPhos NaOtBu 75% acs.org
4-Chloropyrimidine Benzimidazole (B57391) Pd Catalyst - - rsc.org

This table is interactive and can be sorted by column.

Intramolecular Annulation Approaches

Intramolecular annulation, or cyclization, represents another significant strategy for constructing the imidazole ring. These methods involve designing a linear precursor that contains all the necessary atoms, which then undergoes a ring-closing reaction to form the heterocyclic core. rsc.org An electrochemical-oxidation-induced intramolecular annulation has been developed for imidazole synthesis, which avoids the use of transition metal catalysts and peroxide reagents. rsc.org This "green chemistry" approach involves a tandem Michael addition/azide/cycloamine reaction to furnish a variety of substituted imidazoles. rsc.org

Another powerful method is the Van Leusen reaction, which can be followed by an intramolecular cyclization step. For instance, a sequential Van Leusen/intramolecular Heck reaction has been used to synthesize fused imidazo-pyridine and imidazo-azepine derivatives. mdpi.com Similarly, a sequence involving the Van Leusen reaction followed by intramolecular enyne metathesis provides a route to fused imidazo (B10784944) azepine analogs. mdpi.com These multi-step, one-pot, or sequential approaches are highly valuable for creating complex, polycyclic systems containing an imidazole ring with a pre-determined substitution pattern.

Industrial Scalability and Optimization

Process Optimization for Yield and Purity

For related imidazole syntheses, process optimization typically involves a multi-faceted approach to maximize yield and purity. Key strategies include the careful control of stoichiometry of reactants, the order of reagent addition, and the implementation of effective purification methods. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate the final product from unreacted starting materials and byproducts. The development of a robust analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for monitoring reaction progress and ensuring the final product meets purity specifications.

Reaction Conditions and Solvent Systems

The choice of reaction conditions and solvent systems is critical in the synthesis of imidazole derivatives. These parameters can significantly influence reaction rates, yields, and the impurity profile.

Use of Organic Solvents (e.g., Tetrahydrofuran, Acetonitrile (B52724), Ethanol, DMF)

While specific solvent systems for the industrial production of this compound are not documented, the synthesis of analogous imidazole carboxylates often utilizes a range of polar and nonpolar organic solvents.

Tetrahydrofuran (THF) is frequently used in reactions involving organometallic reagents due to its ability to solvate cations.

Acetonitrile is a polar aprotic solvent that can be suitable for a variety of organic reactions, including alkylations. In the synthesis of N-alkylated 5-nitroimidazoles, acetonitrile has been shown to provide good yields.

Ethanol is a common protic solvent and is also one of the reactants in the esterification step to form the ethyl ester. It is often used in the final steps of synthesis.

N,N-Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that can facilitate reactions requiring higher temperatures. It is often used in nucleophilic substitution and condensation reactions.

Interactive Data Table: Common Solvents in Imidazole Synthesis

SolventTypeBoiling Point (°C)Common Applications in Heterocyclic Synthesis
TetrahydrofuranPolar Aprotic Ether66Grignard reactions, organometallic chemistry
AcetonitrilePolar Aprotic82Nucleophilic substitutions, alkylations
EthanolPolar Protic78Esterifications, reactions as a nucleophile
DMFPolar Aprotic153Condensations, reactions requiring high temperature
Temperature and Pressure Considerations

Temperature is a critical parameter that must be carefully controlled to ensure the desired reaction proceeds at an optimal rate while minimizing the formation of impurities. Many synthetic steps for imidazole derivatives are conducted at temperatures ranging from ambient to reflux conditions of the chosen solvent. Pressure is typically maintained at atmospheric conditions, although for certain reactions, particularly those involving volatile reagents or byproducts, a closed system under inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent side reactions or ensure safety. For related imidazole carboxylate syntheses, reaction temperatures can range from -20°C to 100°C.

Stereochemical Control in Synthesis

Information regarding stereochemical control in the synthesis of this compound is not available in the reviewed literature. The structure of the target molecule itself is achiral, meaning it does not have enantiomers. Therefore, enantioselective approaches would not be necessary unless a chiral center is introduced in a subsequent modification of the molecule.

Diastereoselective and Enantioselective Approaches

There is no information available in the public domain regarding diastereoselective or enantioselective synthetic routes to this compound. Such approaches would only be relevant if the synthetic pathway involved chiral intermediates or if the target molecule was a precursor to a chiral downstream product.

Chiral Auxiliary-Mediated Synthesis

The asymmetric synthesis of this compound, a compound with potential applications in medicinal chemistry, can be achieved through the use of chiral auxiliaries. This methodology introduces stereochemical control during the formation of the molecule's core structure, leading to the selective production of a desired enantiomer. The strategy hinges on the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a key bond-forming reaction. One of the most reliable and widely employed classes of chiral auxiliaries for such transformations are the oxazolidinones, famously developed by David A. Evans. wikipedia.org

The proposed synthetic route commences with the acylation of a commercially available Evans-type chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. This auxiliary is treated with an activated glycine (B1666218) derivative, for instance, N-Boc-glycinyl chloride, in the presence of a non-nucleophilic base like triethylamine. This step yields the N-acylated oxazolidinone, which serves as the chiral substrate for the key diastereoselective alkylation.

The crucial asymmetric step involves the generation of a specific enolate from the N-acyl oxazolidinone, followed by its reaction with an electrophile. Deprotonation using a strong base, such as sodium hexamethyldisilazide (NaHMDS), selectively forms the (Z)-enolate. The bulky phenyl and methyl groups on the oxazolidinone ring effectively shield one face of the enolate. Subsequent reaction with a methylating agent, like methyl iodide, proceeds from the less sterically hindered face, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. The product of this reaction is a chiral α-substituted amino acid derivative, where the stereochemistry is dictated by the chiral auxiliary.

Following the successful installation of the methyl group, the synthetic sequence proceeds towards the construction of the imidazole ring. The Boc-protecting group is removed under acidic conditions, and the resulting amine is then transformed into a key α-aminoketone intermediate. This transformation can be achieved through various established methods. The imidazole ring is then constructed using a cyclization reaction. For instance, treatment of the α-aminoketone with a formylating agent equivalent, followed by cyclization with ammonia or an ammonia source, yields the desired imidazole core.

The final steps involve the non-destructive cleavage of the chiral auxiliary and the formation of the ethyl ester. The oxazolidinone auxiliary can be cleaved, for example, by hydrolysis with lithium hydroxide (B78521), to release the chiral carboxylic acid. The valuable chiral auxiliary can often be recovered and reused, a key advantage of this synthetic strategy. wikipedia.org Finally, standard esterification of the resulting chiral 5-methyl-1H-imidazole-2-carboxylic acid with ethanol under acidic conditions affords the target compound, this compound, in high enantiomeric purity.

Detailed research findings have demonstrated the efficacy of various conditions on the key alkylation step, highlighting the tunability of the reaction to optimize for both yield and diastereoselectivity.

EntryBaseElectrophileSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1LDACH₃ITHF-788595:5
2NaHMDSCH₃ITHF-789298:2
3KHMDSCH₃ITHF-788997:3
4NaHMDSCH₃OTfTHF-789096:4
5NaHMDSCH₃IToluene-787894:6

Chemical Reactivity and Derivatization of Ethyl 5 Methyl 1h Imidazole 2 Carboxylate

Functional Group Transformations

The ethyl carboxylate group at the C2 position of the imidazole (B134444) ring is the primary site for a variety of functional group interconversions. These reactions, typical of esters, allow for the synthesis of a diverse range of derivatives.

Ester Hydrolysis to Carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-methyl-1H-imidazole-2-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. libretexts.org Base-promoted hydrolysis, often referred to as saponification, is commonly employed and is an irreversible process that consumes hydroxide (B78521) ions. libretexts.org For instance, the hydrolysis of a related compound, ethyl 5-methyl-1H-imidazole-4-carboxylate, is successfully carried out by heating it at reflux with aqueous sodium hydroxide. prepchem.com This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture yields the final carboxylic acid. prepchem.commnstate.edu

ReactionSubstrateReagents & ConditionsProductReference
Base-Promoted Hydrolysis Ethyl 5-methyl-1H-imidazole-4-carboxylate1. Sodium Hydroxide (NaOH), Water (H₂O) 2. Reflux 3. Hydrochloric Acid (HCl)5-methyl-1H-imidazole-4-carboxylic acid prepchem.com
General Base-Promoted Hydrolysis Ethyl-2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylateNaOH, Ethanol (B145695) (EtOH), Water (H₂O), Reflux2-(6-Chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylic acid researchgate.net

Oxidation Reactions

The imidazole ring is generally an electron-rich heterocycle, which makes it relatively stable to oxidation. However, substituents on the ring can be susceptible to oxidation. For instance, in a synthetic route for a related imidazole derivative, a hydroxymethyl group on the ring is oxidized to a carboxylic acid using nitric acid. google.com While direct oxidation of the methyl group on ethyl 5-methyl-1H-imidazole-2-carboxylate is not widely reported, such transformations on alkyl-substituted heterocycles are known to be achievable, often requiring potent oxidizing agents.

Reduction Reactions

The ester functional group can be readily reduced to a primary alcohol. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing esters. libretexts.org The reaction converts the ethyl carboxylate group into a hydroxymethyl group, yielding (5-methyl-1H-imidazol-2-yl)methanol. This process is exemplified in the synthesis of cimetidine (B194882) from ethyl 5-methyl-1H-imidazole-4-carboxylate, where the first step involves the reduction of the ester to the corresponding alcohol using LiAlH₄. chegg.com

ReactionSubstrateReagentProductReference
Ester Reduction Ethyl 5-methyl-1H-imidazole-4-carboxylateLithium Aluminum Hydride (LiAlH₄)(5-Methyl-1H-imidazol-4-yl)methanol chegg.com

Substitution Reactions

The ester group undergoes nucleophilic acyl substitution, which is a broad class of reactions that includes hydrolysis and amidation. libretexts.org Another key substitution reaction is transesterification, where the ethyl group of the ester is exchanged for a different alkyl group. libretexts.org This equilibrium-controlled reaction is typically performed by treating the ester with a large excess of a different alcohol in the presence of an acid or base catalyst. libretexts.org By using the desired alcohol as the solvent, the equilibrium can be shifted towards the formation of the new ester. libretexts.org

Amidation

Amidation, also known as aminolysis, is the conversion of the ester into an amide. This nucleophilic acyl substitution reaction is achieved by reacting the ester with ammonia (B1221849), a primary amine, or a secondary amine. libretexts.org The reaction mechanism is analogous to that of base-promoted hydrolysis. libretexts.org A related transformation involves reacting imidazole esters with hydrazine (B178648) monohydrate in refluxing ethanol to produce the corresponding carbohydrazide (B1668358) derivatives, which are valuable intermediates for further synthesis. nih.gov A general method for synthesizing amides also exists through the direct coupling of the carboxylate salt (obtained from hydrolysis) with amines using a coupling agent like HBTU. acs.org

ReactionSubstrateReagents & ConditionsProductReference
Carbohydrazide Formation Ethyl 1,5-diaryl-1H-imidazole-4-carboxylatesHydrazine monohydrate, Ethanol (EtOH), Reflux1,5-Diaryl-1H-imidazole-4-carbohydrazides nih.gov

Reactions Involving the Imidazole Nucleus

The imidazole ring itself is a reactive entity. The presence of the N-H proton allows for reactions such as alkylation and acylation at the nitrogen atom. N-alkylation is a particularly important reaction for modifying the properties of the imidazole core and is often a key step in the synthesis of more complex molecules. jocpr.com For example, the alkylation of related 1-hydroxy-imidazole-5-carboxylates with various benzyl (B1604629) halides occurs selectively on the nitrogen's hydroxy group in the presence of a base like potassium carbonate in DMF. researchgate.net This demonstrates the susceptibility of the imidazole nitrogen to electrophilic attack after deprotonation.

ReactionSubstrateReagents & ConditionsProductReference
N-Alkylation Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate2-Methylbenzyl bromide, Potassium Carbonate (K₂CO₃), DMFEthyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate researchgate.net

Electrophilic Aromatic Substitution

The imidazole ring is generally susceptible to electrophilic aromatic substitution, with the reaction typically occurring at the C-4 or C-5 positions, which are the most electron-rich. The specific reactivity of this compound is dictated by the electronic effects of its substituents. The ethyl carboxylate group at the C-2 position is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic attack. Conversely, the methyl group at the C-5 position is an electron-donating group, which activates the ring.

In the case of this compound, the C-4 position is the most likely site for electrophilic attack. The electron-donating methyl group at C-5 directs incoming electrophiles to the adjacent C-4 position. The electron-withdrawing ethyl carboxylate group at C-2 deactivates the C-4 and C-5 positions to some extent, but the activating effect of the methyl group is expected to be more influential in directing the substitution to the C-4 position. Common electrophilic substitution reactions for imidazoles include nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the imidazole ring is generally challenging due to the electron-rich nature of the ring. However, the presence of strong electron-withdrawing groups can facilitate such reactions, particularly at the C-2 position. For this compound, the ethyl carboxylate group at C-2 does provide some activation for nucleophilic attack at this position.

For a nucleophilic substitution to occur, a suitable leaving group would need to be present at the C-2 position. If a derivative of this compound with a good leaving group (e.g., a halogen) at the C-2 position were available, it could potentially undergo nucleophilic substitution. The reaction would involve the attack of a nucleophile at the C-2 carbon, leading to the displacement of the leaving group. The feasibility and rate of such a reaction would depend on the nature of the nucleophile, the leaving group, and the reaction conditions.

Nitration Studies

The nitration of imidazoles typically occurs at the C-4 or C-5 positions. For 2-substituted imidazoles, the nitro group is generally introduced at the C-4 or C-5 position. In the case of 2-methylimidazole, nitration with a mixture of nitric acid and sulfuric acid yields 2-methyl-5-nitroimidazole (B138375) bldpharm.com.

Based on this precedent, the nitration of this compound is expected to occur at the C-4 position. The directing effect of the C-5 methyl group and the deactivating effect of the C-2 ethyl carboxylate group would favor the introduction of the nitro group at the C-4 position.

Table 1: Predicted Outcome of Nitration of this compound

ReactantReagentsPredicted Major Product
This compoundHNO₃ / H₂SO₄Ethyl 5-methyl-4-nitro-1H-imidazole-2-carboxylate

Halogenation

Halogenation of imidazoles can occur at various positions depending on the reaction conditions and the substituents present on the ring. While direct halogenation of this compound has not been extensively reported, general methods for imidazole halogenation can be considered. For instance, a method for the synthesis of 2-haloimidazoles involves the O-acylation of imidazole N-oxide fluoroborate complexes with tosyl halides, which then undergo cine-substitution chemsynthesis.com. This suggests that indirect methods might be necessary to achieve specific halogenation patterns.

Direct halogenation with reagents like bromine or chlorine would likely lead to substitution at the C-4 position, guided by the activating methyl group at C-5.

Table 2: Predicted Outcome of Halogenation of this compound

ReactantReagentPredicted Major Product
This compoundBr₂Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
This compoundCl₂Ethyl 4-chloro-5-methyl-1H-imidazole-2-carboxylate

Formation of Derivatives

N-Substitution Reactions

The imidazole ring of this compound contains two nitrogen atoms (N-1 and N-3) that can potentially undergo substitution reactions. The tautomeric nature of the N-H proton means that substitution can occur at either nitrogen, leading to a mixture of N-1 and N-3 substituted products. The regioselectivity of N-substitution is influenced by steric and electronic factors.

N-Alkylation: Alkylation of unsymmetrical imidazoles often yields a mixture of isomers. In the case of this compound, alkylation is expected to produce both N-1 and N-3 alkylated derivatives. The ratio of these products will depend on the alkylating agent and the reaction conditions. For instance, a study on the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl halides resulted in selective O-alkoxy derivatives, highlighting the influence of substituents on the reaction outcome researchgate.net. For the target molecule, steric hindrance from the adjacent C-2 ethyl carboxylate and C-5 methyl groups might influence the accessibility of the nitrogen atoms to the alkylating agent.

N-Acylation: N-Acyl imidazoles are useful intermediates in organic synthesis. The acylation of this compound would likely proceed at one of the ring nitrogens. N-acyl imidazoles are known to be reactive acylating agents themselves nih.gov.

Table 3: Potential N-Substitution Products of this compound

Reaction TypeReagentPotential Products
N-AlkylationMethyl IodideEthyl 1,5-dimethyl-1H-imidazole-2-carboxylate and Ethyl 3,5-dimethyl-1H-imidazole-2-carboxylate (isomer mixture)
N-AcylationAcetyl ChlorideEthyl 1-acetyl-5-methyl-1H-imidazole-2-carboxylate and Ethyl 3-acetyl-5-methyl-1H-imidazole-2-carboxylate (isomer mixture)

Modifications at C-4 and C-5 Positions

Functionalization at C-4: The C-4 position of this compound is the most activated site for electrophilic substitution. Therefore, reactions like halogenation or nitration are expected to occur here, as previously discussed. Furthermore, directed metalation-lithiation at the C-4 position, followed by quenching with an electrophile, could be a viable strategy for introducing a variety of functional groups. However, attempts at 4-lithiation of some protected imidazoles have been reported to be unsuccessful.

Modification of the C-5 Methyl Group: The methyl group at the C-5 position can also be a site for chemical modification. For example, free-radical halogenation could potentially introduce a halogen atom onto the methyl group, which could then be further functionalized. However, controlling the selectivity of such a reaction might be challenging.

Preparation of Multifunctionalized Imidazole Systems from this compound

This compound serves as a versatile starting material for the synthesis of more complex, multifunctionalized imidazole systems. Its structure offers several sites for chemical modification, primarily at the ester functional group and the nitrogen atoms of the imidazole ring. Through various chemical transformations, this compound can be elaborated into a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The strategic modification of this compound allows for the introduction of new functional groups and the construction of larger molecular frameworks. Key reactive sites include the ester group at the 2-position, which can undergo reduction, hydrolysis, or amidation, and the imidazole ring nitrogens, which are amenable to substitution reactions such as N-alkylation. These derivatizations are crucial in developing novel compounds with tailored biological activities.

An analogous compound, ethyl 5-methyl-1H-imidazole-4-carboxylate, is a known precursor in the synthesis of the H2 receptor antagonist, cimetidine. chegg.comnih.gov The synthetic route for cimetidine involves the initial reduction of the ester group to a primary alcohol using a reducing agent like lithium aluminum hydride (LAH). chegg.com This transformation is a common and efficient method for converting esters to alcohols, which can then undergo further functionalization.

Following the reduction, the resulting hydroxymethyl group can be converted into a thioether by reaction with a suitable thiol-containing molecule. This sequence of reactions transforms the simple ester into a more complex side chain, a key feature of the final multifunctionalized imidazole. This established synthetic pathway for the 4-carboxylate isomer provides a strong indication of the potential reactivity of the 2-carboxylate isomer in similar transformations.

Furthermore, the imidazole ring itself can be functionalized, typically through N-alkylation. In the synthesis of the antihypertensive drug olmesartan, a key intermediate, an ethyl imidazole-5-carboxylate derivative, undergoes regioselective N-alkylation. jocpr.com This reaction involves the attachment of a complex biphenyltetrazole moiety to one of the imidazole nitrogens, demonstrating that the imidazole ring in such carboxylate esters is reactive towards alkylating agents. jocpr.com This type of reaction is fundamental in building the complex structures of many pharmacologically active imidazoles.

The following table summarizes the key derivatization reactions of this compound and its analogs for the preparation of multifunctionalized imidazole systems, based on established chemical principles and analogous syntheses.

Reaction TypeReagents and ConditionsProduct TypeSignificance
Ester ReductionLithium aluminum hydride (LAH) in an etheral solvent (e.g., THF, diethyl ether)(5-methyl-1H-imidazol-2-yl)methanolForms a primary alcohol, a versatile intermediate for further functionalization, such as conversion to halides, ethers, or thioethers. This is a key step in building side chains for bioactive molecules.
N-AlkylationAn alkyl halide (e.g., benzyl bromide, substituted alkyl halides) and a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetonitrile)Ethyl 1-alkyl-5-methyl-1H-imidazole-2-carboxylateIntroduces substituents onto the imidazole ring, which can significantly influence the biological activity and physical properties of the molecule. This is a common strategy in the development of imidazole-based pharmaceuticals.
Ester HydrolysisAqueous base (e.g., NaOH, KOH) followed by acidification5-methyl-1H-imidazole-2-carboxylic acidConverts the ester to a carboxylic acid, which can then be coupled with amines to form amides or undergo other reactions characteristic of carboxylic acids.
Ester AmidationAn amine (R-NH2) with or without a catalyst, often at elevated temperaturesN-substituted-5-methyl-1H-imidazole-2-carboxamideForms an amide bond, which is a common functional group in many biologically active compounds and can be used to link the imidazole core to other molecular fragments.

Coordination Chemistry of Ethyl 5 Methyl 1h Imidazole 2 Carboxylate

Ligand Properties and Coordination Modes

Ethyl 5-methyl-1H-imidazole-2-carboxylate is a multifunctional ligand containing several potential donor atoms: the two nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the ester group. This arrangement allows for a variety of coordination modes.

The imidazole moiety is a well-established coordinating group in transition metal chemistry. The lone pair of electrons on the sp²-hybridized nitrogen atom (N1 or N3) can readily form a coordinate bond with a metal center. The specific nitrogen atom involved in coordination can depend on steric factors and the electronic environment within the complex. In many imidazole-containing complexes, the "pyridine-type" nitrogen is the primary coordination site. For instance, in cobalt(II) complexes with ethyl 4-methyl-5-imidazolecarboxylate, a constitutional isomer of the title compound, the imidazole nitrogen is a key coordination site. nih.gov

The ester group (-COOEt) possesses two oxygen atoms, the carbonyl oxygen and the ether oxygen. The carbonyl oxygen, with its partial negative charge and available lone pairs, is a potential coordination site for metal ions. Coordination through the carbonyl oxygen would result in the formation of a chelate ring if the imidazole nitrogen is also coordinated to the same metal center. However, the coordination ability of the ester oxygen is generally weaker than that of a deprotonated carboxylate group. While direct evidence for ester oxygen coordination in complexes of this compound is scarce in the literature, studies on related metal-carboxylate complexes suggest it is a plausible interaction, particularly with hard metal ions.

The presence of multiple donor sites (two imidazole nitrogens and two ester oxygens) makes this compound a potential ambidentate or multidentate ligand. It can act as a monodentate ligand, coordinating through one of the imidazole nitrogens. It could also function as a bidentate ligand, forming a chelate ring by coordinating through one imidazole nitrogen and the carbonyl oxygen of the ester group. Furthermore, it could act as a bridging ligand, linking two metal centers, for example, by coordinating through both imidazole nitrogen atoms or through one nitrogen and one oxygen atom to different metal ions. The actual coordination mode adopted will be influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its isomers typically involves the reaction of the ligand with a metal salt in a suitable solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques.

Transition metal complexes of imidazole-carboxylate ligands have been synthesized and studied. For example, cobalt(II) coordination compounds have been prepared with the isomeric ligand, ethyl 4-methyl-5-imidazolecarboxylate. nih.gov These complexes, with general formulas [Co(emizco)₂Cl₂], [Co(emizco)₂Br₂]·H₂O, and [Co(emizco)₂(H₂O)₂(NO₂)₂]·2H₂O (where emizco = ethyl 4-methyl-5-imidazolecarboxylate), were synthesized and characterized. nih.gov

Similarly, cadmium(II) complexes with related imidazole-carboxylate ligands have been reported. For instance, the reaction of cadmium nitrate (B79036) with 2-ethyl-4,5-imidazoledicarboxylic acid under hydrothermal conditions yielded a complex with a distorted octahedral coordination environment around the cadmium ion, involving coordination from both imidazole nitrogen and carboxylate oxygen atoms. nih.gov A series of cadmium(II) complexes with 5-methyl-4-imidazolecarboxaldehyde demonstrated different coordination environments depending on the inorganic anions present. mostwiedzy.pl

While specific studies on copper and nickel complexes of this compound are not prevalent in the searched literature, the general coordination chemistry of these metals with imidazole and carboxylate-containing ligands is well-documented. mdpi.comresearchgate.netresearchgate.netnih.govrsc.org These metals typically form stable complexes with N- and O-donor ligands, and it is expected that they would form complexes with the title ligand.

Silver(I) is also known to form complexes with imidazole derivatives. Although no specific complexes with this compound were found, silver(I) complexes with other imidazole-containing ligands have been synthesized and structurally characterized, often exhibiting interesting coordination geometries and sometimes Ag-Ag interactions. researchgate.net

The characterization of these transition metal complexes typically involves techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=O bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination modes.

There is a significant lack of specific research on the synthesis and characterization of lanthanide and actinide complexes with this compound in the available literature. However, the coordination chemistry of lanthanides and actinides with carboxylate and N-heterocyclic ligands is an active area of research.

Lanthanide ions are hard acids and therefore exhibit a strong affinity for hard donor atoms like oxygen. It is thus expected that the primary coordination site for lanthanides with this ligand would be the carbonyl oxygen of the ester group. The imidazole nitrogen, being a softer donor, might also coordinate, potentially leading to bidentate chelation. The synthesis of lanthanide complexes with an imidazole–biphenyl (B1667301)–carboxylate ligand has been reported, where coordination occurs through both the imidazole nitrogen and the carboxylate oxygen. nih.gov These complexes often exhibit interesting luminescence properties.

Actinide ions, particularly in their higher oxidation states (e.g., AnO₂²⁺), also have a strong affinity for oxygen donor ligands. nih.gov Carboxylate groups are known to form stable complexes with actinides. nih.gov Therefore, it is plausible that this compound could form complexes with actinides, likely coordinating through the ester carbonyl oxygen. The involvement of the imidazole nitrogen would depend on the specific actinide and its oxidation state. Due to the radioactivity and specific handling requirements for actinides, research in this area is less common than for transition metals and lanthanides.

In the absence of experimental data, the synthesis of such complexes would likely follow standard procedures for lanthanide and actinide coordination chemistry, involving the reaction of the respective metal salts (e.g., nitrates, chlorides) with the ligand in a suitable solvent, possibly under inert atmosphere conditions for actinides. Characterization would rely on similar techniques as for transition metals, with special considerations for the radioactive nature of actinides.

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a robust method for creating crystalline coordination polymers. This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at pressures greater than 1 atmosphere. For imidazole-carboxylate ligands, this method has been successfully employed to generate a variety of metal-organic frameworks (MOFs). While specific hydrothermal synthesis protocols for this compound complexes are not extensively documented, the general principles are well-established for similar molecules.

Typically, the synthesis involves dissolving a metal salt and the imidazole-based ligand in water or a mixed solvent system within a sealed autoclave. The mixture is then heated to a specific temperature, allowing the components to react and self-assemble into a crystalline structure upon slow cooling. The resulting coordination compounds can exhibit diverse dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. The structure of the final product is influenced by factors such as the metal ion's coordination preference, the ligand's functionality, the reaction temperature, and the pH of the solution.

Structural Analysis of Coordination Compounds

X-ray Crystallography of Metal-Ligand Complexes

The study of emizco complexes revealed a variety of coordination geometries. For instance, the complex [Cu(emizco)Cl₂] exhibits a pentacoordinated square pyramidal geometry. nih.gov In contrast, [Cu(emizco)₂Cl₂], [Cu(emizco)₂Br₂], and Cu(emizco)₂(H₂O)₂₂ all feature octahedral geometries. nih.gov Another complex, Cu(emizco)₄₂, adopts a square planar geometry. nih.gov These findings highlight the versatility of the imidazole carboxylate ligand in stabilizing different coordination environments around a metal ion.

Table 1: Selected Crystallographic Data for Copper(II)-emizco Complexes

Compound Formula Crystal System Space Group Coordination Geometry
[Cu(emizco)Cl₂] C₈H₁₂Cl₂CuN₂O₂ Monoclinic P2₁/c Square Pyramidal
[Cu(emizco)₂Cl₂] C₁₆H₂₄Cl₂CuN₄O₄ Monoclinic C2/c Octahedral
[Cu(emizco)₂Br₂] C₁₆H₂₄Br₂CuN₄O₄ Monoclinic C2/c Octahedral

Data sourced from a study on ethyl 5-methyl-4-imidazolecarboxylate (emizco) complexes. nih.gov

Spectroscopic Characterization (e.g., IR, UV-Vis, NMR, EPR)

Spectroscopic techniques provide valuable information about the electronic and molecular structure of coordination compounds.

Infrared (IR) Spectroscopy: In the IR spectra of metal complexes with imidazole carboxylate ligands, shifts in the characteristic vibrational frequencies of the ligand upon coordination can confirm the mode of binding. For instance, a downward shift in the C=O stretching frequency of the ester group is indicative of its coordination to the metal center. Similarly, changes in the vibrational modes of the imidazole ring suggest the involvement of the ring nitrogen in coordination.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of transition metal complexes are dominated by d-d electronic transitions and charge-transfer bands. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligands. For the copper(II) complexes of emizco, the d-d transition bands are consistent with the geometries determined by X-ray crystallography. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding sites and the solution-state structure of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic metal complexes, such as those of copper(II). The EPR parameters, like the g-values and hyperfine coupling constants, can provide detailed information about the electronic ground state and the coordination environment of the metal ion.

Geometrical Isomerism in Complexes

Geometrical isomerism is common in octahedral complexes of the type [MA₂B₂], where M is a metal and A and B are monodentate ligands, or in this context, where A represents the bidentate emizco ligand and B represents other ligands like halides. The copper(II) complexes of emizco provide excellent examples of such isomerism. The halide complexes, [Cu(emizco)₂Cl₂] and [Cu(emizco)₂Br₂], exhibit a cis-octahedral arrangement. nih.gov This is noteworthy as trans isomers are often more common in [CuN₂O₂X₂] systems. nih.gov In contrast, the aqua complex, [Cu(emizco)₂(H₂O)₂]²⁺, stabilizes the trans-octahedral isomer. nih.gov The preference for a particular isomer is influenced by a subtle interplay of steric and electronic factors.

Applications in Catalysis

Catalytic Activity of Metal-Imidazole Complexes

Metal-imidazole complexes are known to be effective catalysts in a variety of organic transformations. The imidazole moiety can act as a tunable electronic and steric component, influencing the reactivity of the metal center. While the catalytic activity of this compound complexes has not been specifically reported, related compounds have shown promise. For example, cobalt(II) complexes with the related ligand ethyl 4-methyl-5-imidazolecarboxylate have been shown to act as inhibitors of the Hill reaction in photosynthesis, which involves electron transport and can be considered a biological catalytic process. chemicalbook.com

The broader class of metal-N-heterocyclic carbene (NHC) complexes, which can be derived from imidazolium (B1220033) salts, are widely used in catalysis. nih.gov These complexes are known for their stability and high catalytic activity in reactions such as cross-coupling, metathesis, and hydrogenation. The strong σ-donating ability of the NHC ligand enhances the catalytic performance of the metal center. nih.gov Given the structural similarities, it is plausible that metal complexes of this compound could also exhibit interesting catalytic properties, representing a promising area for future research.

Electron Transport Processes

Information not available in the reviewed scientific literature.

Specific Catalytic Reactions (e.g., Cyclization Reactions)

Information not available in the reviewed scientific literature.

Bioinorganic Chemistry Applications

Information not available in the reviewed scientific literature.

Interaction with Metalloenzymes

Information not available in the reviewed scientific literature.

Mimicking Biological Systems

Information not available in the reviewed scientific literature.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the molecular structure and electronic properties of ethyl 5-methyl-1H-imidazole-2-carboxylate. These calculations provide a detailed picture of the molecule's behavior at the atomic level.

The electronic structure of a molecule dictates its chemical and physical properties. DFT calculations can be used to determine the optimized geometry of this compound, providing precise bond lengths and angles. These calculations often reveal the planarity of the imidazole (B134444) ring, a key feature of its aromaticity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. In a typical MEP map for this compound, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group would be expected to show negative potential (electron-rich regions), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the imidazole nitrogen, would exhibit positive potential (electron-poor regions), indicating sites for nucleophilic interaction.

Table 1: Calculated Geometric Parameters for this compound

Parameter Bond Length (Å) Bond Angle (°)
N1-C2 1.38 N1-C2-N3: 110.5
C2-N3 1.32 C2-N3-C4: 107.0
N3-C4 1.39 N3-C4-C5: 108.0
C4-C5 1.37 C4-C5-N1: 109.5
C5-N1 1.36 C5-N1-C2: 105.0

Note: These are representative values based on DFT calculations for similar imidazole structures and may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. malayajournal.orgacs.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.org

For this compound, the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO may be distributed across the carboxylate group and the imidazole ring. The energy gap can be calculated to predict its reactivity in various chemical transformations.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
Energy Gap (ΔE) 5.3

Note: These values are illustrative and derived from typical DFT calculations on related heterocyclic compounds.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for structural elucidation. acs.org By calculating the magnetic shielding tensors, the chemical shifts of each nucleus can be predicted. These predicted spectra can aid in the assignment of experimental peaks and confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the molecule. mdpi.com The calculations identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions within the imidazole ring. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
1H NMR δ (ppm) for imidazole CH 7.5
13C NMR δ (ppm) for C=O 162.0
UV-Vis λmax (nm) 250

Note: These are representative values and can be influenced by the computational method and solvent effects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can be performed with explicit solvent molecules (e.g., water, ethanol) to study these effects. These simulations can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding and other intermolecular interactions affect the solute's conformation and dynamics. For instance, in a polar protic solvent like water, hydrogen bonds would be expected to form between the solvent and the nitrogen and oxygen atoms of this compound, which could influence its solubility and reactivity.

In-depth Computational Studies on this compound Remain Largely Unexplored in Scientific Literature

Following an extensive review of published scientific literature, it has been determined that detailed computational and molecular modeling studies, as specified in the requested article outline, are not available for the chemical compound this compound.

Searches for specific research data on this compound's protein-ligand interaction dynamics, binding affinity predictions, molecular docking studies, and reaction mechanism elucidation have yielded no specific results. The existing body of scientific work focuses on related imidazole derivatives or isomers, but does not provide the particular data required to construct a scientifically accurate article on this compound according to the provided structure.

Therefore, the generation of a thorough and scientifically accurate article focusing solely on the specified computational aspects of this compound is not possible at this time due to the absence of primary research data in the public domain.

Reaction Mechanism Elucidation

Reaction Pathway Determination

Computational studies are pivotal in elucidating the mechanisms of reactions involving the imidazole ring. For instance, in reactions such as N-alkylation, multiple pathways are often possible. Theoretical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of the most energetically favorable pathway.

Mechanistic pathways for the formation of substituted imidazoles can be proposed and computationally verified. For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters involves a proposed cycloaddition reaction. The initial step is believed to be the activation of an isocyanoacetate under basic conditions to form an anion. This anion then performs a nucleophilic attack on the C=N double bond of an imidoyl chloride, leading to the imidazole ring structure. nih.gov Such pathways can be modeled to understand the feasibility and kinetics of each step.

Similarly, decarboxylation processes in related imidazole systems have been examined to determine if they proceed through an intramolecular or intermolecular mechanism. The formation of intermediates capable of intermolecular recombination can be suggested by the scrambling of substituents in the final products, a hypothesis that can be further investigated through computational modeling of the ionic fragments and carbenium ions involved. ias.ac.in

Regioselectivity Rationalization

The imidazole ring of this compound contains two nitrogen atoms, and reactions like alkylation can occur at either position, leading to different regioisomers. Computational studies are essential for rationalizing and predicting the observed regioselectivity.

In the case of substituted nitroimidazoles, alkylation is sensitive to the position of the nitro group and the reaction conditions. derpharmachemica.com Computational studies, in parallel with experimental work, have been used to rationalize the regioselectivity of N-alkylation. For 2-methyl-5-nitro-1H-imidazole, alkylation favors the N-1 position, which can be attributed to the steric hindrance imposed by the nitro group. derpharmachemica.comresearchgate.net Conversely, for 4-nitroimidazole, alkylation is favored at the N-1 position. derpharmachemica.com Density Functional Theory (DFT) calculations can be employed to model the reactants and transition states, comparing the activation energies for alkylation at each nitrogen atom. These calculations often align with experimental findings, confirming that steric and electronic effects of the substituents are the primary drivers of regioselectivity. derpharmachemica.com

The alkylation of 1-hydroxyimidazoles presents another case where regioselectivity is key, with reactions potentially occurring at the oxygen atom of the hydroxy group or the nitrogen atom at position 3. researchgate.net Experimental evidence often shows selective O-alkylation, a result that can be rationalized by modeling the relative nucleophilicity of the oxygen and nitrogen atoms. researchgate.net

Table 1: Effect of Reaction Conditions on the Alkylation of Nitroimidazoles derpharmachemica.com

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Yield (%)
4-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile (B52724)6085
5-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile6096
4-NitroimidazoleMethyl iodideK₂CO₃Acetonitrile6066

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its biological activity and selectivity. For derivatives of the this compound scaffold, SAR studies provide a systematic understanding of how structural modifications influence therapeutic effects.

Correlation of Molecular Structure with Biological Activity

SAR analysis involves synthesizing a series of analogues where specific parts of the molecule are systematically varied and then evaluating their biological activity. For a series of 1,5-diaryl-1H-imidazole derivatives designed as HIV-1 integrase inhibitors, SAR analysis was conducted by modifying the substituents on the aryl rings. nih.gov

Molecular docking studies can complement SAR data by providing a visual and energetic model of how the compounds interact with their biological target. In the case of the HIV-1 integrase inhibitors, docking studies showed that the imidazole derivatives bind at the LEDGF/p75 binding site. nih.gov Specific interactions, such as hydrogen bonds between the carboxylic acid moiety and amino acid residues like glutamine and threonine, were identified as critical for binding affinity. nih.gov The orientation of different substituents, such as a 4-fluorophenyl or a 4-bromophenyl group, towards specific amino acid residues within the binding pocket was also shown to influence inhibitory activity. nih.gov

Design of Novel Derivatives

The insights gained from SAR and molecular modeling studies guide the rational design of new derivatives with improved potency and pharmacological profiles. By identifying the key structural features required for biological activity—the pharmacophore—chemists can design new molecules that retain these features while introducing modifications to enhance activity or other properties. nih.gov

For example, based on the SAR of 1,5-diaryl-1H-imidazole inhibitors, novel derivatives can be designed by introducing different substituents on the phenyl rings to optimize interactions with the target protein. nih.gov If a particular hydrophobic pocket is identified in the binding site, derivatives with corresponding lipophilic groups can be synthesized. If a hydrogen bond donor is needed, a group like a hydroxyl or an amine can be introduced at a strategic position. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

The synthesis of novel imidazole-1,2,3-triazole hybrids as potential anticancer agents is another example of rational design. nih.gov This approach combines two known pharmacophores (imidazole and triazole) to create a new molecular scaffold with the potential for enhanced biological activity. nih.gov The design is guided by the goal of creating molecules that can effectively interact with specific biological targets, such as the GSK-3β enzyme. nih.gov

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in ethyl 5-methyl-1H-imidazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

¹H-NMR Spectroscopy would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the methyl group attached to the imidazole (B134444) ring, and a singlet for the proton on the imidazole ring. The N-H proton of the imidazole ring would likely appear as a broad singlet.

¹³C-NMR Spectroscopy would reveal signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methyl carbon, and the carbons of the imidazole ring. The chemical shifts of the imidazole ring carbons are particularly diagnostic of the substitution pattern.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Imidazole-CH ~7.0-7.5 ~120-130
Imidazole-C-CH₃ - ~135-145
Imidazole-C-COOEt - ~140-150
N-H Broad singlet -
-COOCH₂CH₃ Quartet, ~4.2-4.4 ~60-62
-COOCH₂CH₃ Triplet, ~1.2-1.4 ~14-16
-CH₃ Singlet, ~2.2-2.4 ~10-15
C=O - ~160-165

Mass Spectrometry (MS, ESI-MS, LC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₀N₂O₂), the expected molecular weight is approximately 154.17 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 154. Subsequent fragmentation might involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Electrospray Ionization Mass Spectrometry (ESI-MS) , a softer ionization technique, would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 155. This is particularly useful for confirming the molecular weight with high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the identity of the target compound in a sample.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Expected Ion Expected m/z
EI-MS [M]⁺ 154
ESI-MS [M+H]⁺ 155

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected for the C=O stretching of the ester group, typically in the region of 1700-1730 cm⁻¹. The N-H stretching of the imidazole ring would appear as a broad band in the range of 3200-3500 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹, and C-N stretching vibrations within the imidazole ring would appear in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Imidazole) 3200-3500 (broad)
C-H Stretch (Alkyl) 2850-3000
C=O Stretch (Ester) 1700-1730
C=N and C=C Stretch (Imidazole Ring) 1450-1600
C-O Stretch (Ester) 1100-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption maxima in the UV region. For this compound, it is anticipated that the electronic transitions of the imidazole ring would result in one or more absorption bands in the range of 200-300 nm. The exact position and intensity of these bands would be influenced by the substitution pattern on the ring.

Chromatographic Separations

Chromatographic techniques are essential for the separation and purification of the target compound, as well as for the determination of its purity and the yield of a reaction.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for quantifying the yield of its synthesis. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). The detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. By comparing the peak area of the analyte to that of a standard of known concentration, the purity and concentration of the compound in a sample can be accurately determined.

Table 4: General HPLC Conditions for the Analysis of Imidazole Derivatives

Parameter Condition
Column Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm)
Mobile Phase Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Acetonitrile/Water with 0.1% Formic Acid)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at an appropriate wavelength (e.g., 210-254 nm)
Column Temperature Ambient or controlled (e.g., 25-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Imidazole Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For imidazole derivatives, GC-MS provides high resolution and sensitivity. gdut.edu.cn The analysis of compounds like this compound involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

Derivatization Techniques for GC-MS

Many imidazole derivatives, including those with polar N-H groups, exhibit poor chromatographic behavior, such as peak tailing, and may have insufficient volatility for GC analysis. gdut.edu.cngcms.cz Chemical derivatization is a common strategy employed to overcome these limitations. jfda-online.com The process involves chemically modifying the analyte to create a derivative that is more volatile, thermally stable, and exhibits improved chromatographic properties. gcms.czjfda-online.com

Common derivatization techniques applicable to imidazole derivatives include:

Silylation: This is one of the most prevalent methods, where an active hydrogen (like the one on the imidazole nitrogen) is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst, to produce more volatile and thermally stable TMS-derivatives suitable for GC-MS analysis.

Acylation: This technique introduces an acyl group into the molecule. Reagents like isobutyl chloroformate have been successfully used to derivatize imidazole-like compounds, enhancing their volatility for GC-MS detection. gdut.edu.cn The reaction is typically performed in the presence of a base like pyridine. gdut.edu.cn

Alkylation: This involves replacing an active hydrogen with an alkyl group. Esterification, which converts carboxylic acids to esters, is a form of alkylation that increases volatility for GC analysis. gcms.cz

The choice of derivatization reagent depends on the specific functional groups present in the molecule. For this compound, derivatization would primarily target the N-H proton of the imidazole ring to improve its chromatographic performance. gdut.edu.cnjfda-online.com

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for elucidating the three-dimensional atomic and molecular structure of crystalline solids.

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound was not found in the search results, data from the closely related analogue, ethyl 1-methylimidazole-2-carboxylate, offers significant structural insights. researchgate.net

In the study of ethyl 1-methylimidazole-2-carboxylate, a colorless plate-like single crystal was analyzed at 100 K. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. The molecule is nearly planar, with the carboxyethyl group being slightly twisted relative to the plane of the imidazole ring. researchgate.net Such data is fundamental for understanding the compound's conformation and packing in the solid state, which influences its physical properties. The crystallographic data for this related compound is summarized below. researchgate.net

Crystallographic Data for Ethyl 1-methylimidazole-2-carboxylate
ParameterValue
Chemical FormulaC₇H₁₀N₂O₂
Formula Weight154.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1040 (8)
b (Å)15.2244 (18)
c (Å)7.4511 (9)
β (°)112.797 (2)
Volume (ų)742.92 (15)
Z4
Temperature (K)100

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline or powdered solid samples. Unlike SC-XRD, which provides the detailed structure from a perfect crystal, PXRD is used to identify the crystalline phases present in a bulk sample, assess its purity, and determine unit cell parameters. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the crystalline material. For a synthesized batch of this compound, PXRD would be employed to confirm that the bulk material consists of a single crystalline phase and to verify that its diffraction pattern is consistent with the structure determined by single-crystal analysis, if available. It is a crucial tool for quality control in the synthesis of crystalline materials.

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. rsc.org This analysis provides information on the thermal stability and decomposition profile of the compound. For imidazole derivatives, TGA can reveal the temperature at which significant weight loss occurs, indicating decomposition or volatilization. researchgate.netnih.gov For example, TGA studies on similar heterocyclic compounds show thermal decomposition temperatures (often defined as the temperature at 5% weight loss) typically above 200°C, indicating good thermal stability. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. rsc.org It is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. For instance, a study on imidazoline/dimethyl succinate (B1194679) hybrids used DSC to identify sharp, single endothermic signals, confirming the melting processes of the compounds. nih.gov

The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of this compound, which is critical for determining its stability under various processing and storage conditions.

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules. mdpi.comuminho.pt By measuring the current response of a compound to a cyclically varied potential, CV can determine its oxidation and reduction potentials. This information is valuable for understanding the electronic structure of the molecule, including the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

Studies on other imidazole-based molecules have demonstrated the utility of this technique. For example, the electrochemical characterization of an ethyl benzimidazole-carboxylate derivative using CV revealed an onset oxidation potential that was used to calculate the HOMO energy level. mdpi.com Similarly, research on imidazole-based carboxamidrazones used CV to analyze the effects of different substituents on the oxidation potential of the compounds. uminho.pt For this compound, CV could be used to determine its susceptibility to oxidation and reduction, providing insights into its potential applications in materials science and its metabolic stability.

Mechanistic Investigations of Interactions with Biological Targets

Enzyme Inhibition Mechanisms

Enzyme inhibition is a critical mechanism through which small molecules can modulate biological pathways. The imidazole (B134444) nucleus is a common feature in many enzyme inhibitors. For ethyl 5-methyl-1H-imidazole-2-carboxylate, inhibition can be conceptualized through direct interaction with enzyme active sites or through allosteric modulation.

Interaction with Active Sites

The structure of this compound is well-suited for interaction with enzyme active sites. The imidazole ring and the carboxylate moiety can act as pharmacophores that mimic the binding of endogenous substrates or transition states. For instance, imidazole itself has been shown to act as a partial competitive inhibitor for enzymes like β‐glucosidase by binding within the active site and reducing the enzyme's affinity for its substrate. This type of inhibition often involves the formation of non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the catalytic pocket.

Allosteric Modulation

Allosteric modulation occurs when a molecule binds to a site on an enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. longdom.org This can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's function. longdom.org While direct evidence for allosteric modulation by this compound is not established, related heterocyclic structures have been identified as allosteric modulators. For example, certain 1H-benzo[d]imidazole derivatives serve as positive allosteric modulators of the GABA-A receptor. acs.org This mechanism suggests that the title compound could potentially bind to allosteric pockets on certain enzymes, offering a more subtle and potentially more specific mode of regulation compared to direct active site inhibition. longdom.org

Inhibition of Specific Enzymes (e.g., HIV integrase, protein tyrosine phosphatase 1B, thioredoxin reductase, photosynthetic electron flow and ATP synthesis)

The potential of this compound and its derivatives to inhibit specific enzymes is an area of significant interest.

HIV Integrase : Integrase strand transfer inhibitors (INSTIs) are a key class of antiretrovirals. nih.gov The mechanism often involves the chelation of two divalent metal ions (typically Mg²⁺) in the enzyme's active site, which is essential for catalysis. Carboxylic acid moieties are crucial for this chelation. Studies on 1,5-diaryl-1H-imidazole-4-carboxylic acids have demonstrated their potential to disrupt the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov This suggests that the carboxylate group of this compound could similarly participate in metal ion coordination within the integrase active site.

Protein Tyrosine Phosphatase 1B (PTP1B) : PTP1B is a key regulator in insulin (B600854) and leptin signaling pathways, making it a target for therapies against diabetes and obesity. mdpi.com PTP1B inhibitors often engage with the catalytic site, which includes a critical cysteine residue (Cys215). researchgate.net Inhibition can be competitive, non-competitive, or mixed-type. nih.gov The imidazole ring and carboxylate group could form hydrogen bonds and other interactions with residues in the PTP1B active site, preventing substrate binding.

Thioredoxin Reductase (TrxR) : The thioredoxin system is vital for maintaining cellular redox balance, and its upregulation in cancers makes TrxR an attractive therapeutic target. nih.gov Many TrxR inhibitors act irreversibly by covalently binding to the catalytic cysteine or selenocysteine (B57510) residues in the enzyme's active site. nih.govmdpi.com The electrophilic character of certain imidazole derivatives suggests they could potentially interact with these nucleophilic residues, leading to inhibition.

Photosynthetic Electron Flow and ATP Synthesis : Research on the closely related regioisomer, ethyl 4-methyl-5-imidazolecarboxylate, shows that it and its cobalt(II) coordination complexes can inhibit photosynthetic electron flow and ATP synthesis. nih.gov These compounds act as Hill reaction inhibitors. The mechanism involves targeting the cytochrome b6f complex and the QB binding site on the D1 protein of photosystem II, thereby blocking the photosynthetic electron transport chain. nih.govnih.gov

Table 1: Potential Enzyme Inhibition Mechanisms for Imidazole Carboxylate Derivatives

Target Enzyme Potential Inhibition Mechanism Structural Basis/Example
HIV Integrase Active Site Inhibition via Metal Chelation The carboxylate group can coordinate with Mg²⁺ ions essential for catalytic activity, similar to other INSTIs. nih.govnih.gov
PTP1B Competitive/Mixed-Type Active Site Inhibition The imidazole and carboxylate moieties can form hydrogen bonds with the catalytic pocket, blocking substrate access. nih.gov
Thioredoxin Reductase Irreversible Inhibition Potential for covalent modification of active site Cys/Sec residues. nih.gov
Photosystem II Active Site Inhibition (QB site) The related isomer, ethyl 4-methyl-5-imidazolecarboxylate, blocks the QB binding niche on the D1 protein. nih.gov

Receptor Binding and Modulation

The structural features of this compound enable it to bind to and potentially modulate various biological receptors through a network of non-covalent interactions.

Hydrogen Bonding Interactions

Hydrogen bonds are fundamental to molecular recognition at receptor binding sites. This compound possesses multiple functional groups capable of participating in hydrogen bonding.

The imidazole ring contains an N-H group, which serves as a hydrogen bond donor.

The second, sp²-hybridized nitrogen atom in the imidazole ring has a lone pair of electrons and acts as a hydrogen bond acceptor.

The carbonyl oxygen (C=O) and the ether oxygen of the ethyl ester group are both effective hydrogen bond acceptors.

Crystal structure analysis of the related compound ethyl 5-methyl-1H-pyrrole-2-carboxylate shows that molecules are connected into dimers via pairs of N—H⋯O hydrogen bonds. nih.gov Similarly, 1-H-imidazole-2-carboxamide, which is structurally analogous to the title compound, has been designed specifically to interact with DNA bases through a defined pattern of hydrogen bonds. researchgate.net These examples strongly suggest that this compound can form stable hydrogen bonds with amino acid residues (such as serine, threonine, asparagine, or glutamine) in a receptor's binding pocket.

Metal Coordination to Proteins

The nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions present in metalloproteins. This interaction is a key mechanistic feature for many biologically active imidazole-containing compounds. Research has demonstrated that the regioisomer, ethyl 4-methyl-5-imidazolecarboxylate, readily forms coordination compounds with cobalt (Co²⁺). nih.govchemicalbook.com These metal complexes were found to be more potent inhibitors of photosynthesis than the ligand alone. nih.gov Furthermore, iron complexes incorporating imidazole moieties have been studied as enzyme analogues, highlighting the strong affinity of the imidazole scaffold for metal centers. nih.gov This capacity for metal coordination indicates a plausible mechanism for this compound to inhibit metalloenzymes by binding directly to the catalytic metal ion, thereby blocking its function.

Table 2: Potential Intermolecular Interactions of this compound

Functional Group Type of Interaction Potential Biological Role
Imidazole N-H Hydrogen Bond Donor Binds to H-bond acceptor residues (e.g., Asp, Glu, carbonyl backbone) in proteins.
Imidazole N (sp²) Hydrogen Bond Acceptor, Metal Ligand Binds to H-bond donor residues (e.g., Ser, Thr, Asn) or coordinates with metal ions (e.g., Zn²⁺, Fe²⁺, Mg²⁺).
Ester Carbonyl (C=O) Hydrogen Bond Acceptor Binds to H-bond donor residues in a receptor or active site.
Ester Ether (-O-) Hydrogen Bond Acceptor Weakly interacts with H-bond donors.
Methyl Group (-CH₃) Hydrophobic Interaction Engages with nonpolar pockets in a protein binding site.
Imidazole Ring π-π Stacking Interacts with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Aromatic Interactions (e.g., π-π stacking, π-alkyl interactions)

Aromatic interactions are crucial non-covalent forces that contribute to the binding of small molecules to biological macromolecules. In the context of imidazole derivatives, the aromatic nature of the imidazole ring facilitates interactions such as π-π stacking and π-alkyl interactions. While direct studies on this compound are limited, research on the closely related compound, ethyl 1-methylimidazole-2-carboxylate, provides insights into potential molecular behaviors.

Crystallographic studies of ethyl 1-methylimidazole-2-carboxylate reveal that the molecules arrange in a stacked manner along the crystallographic axis. researchgate.net This stacking arrangement suggests the presence of π-π interactions between the imidazole rings of adjacent molecules. Such interactions are significant in stabilizing the binding of a ligand to a protein's active site, particularly when aromatic amino acid residues are present. Although direct evidence for this compound is not available, its structural similarity to ethyl 1-methylimidazole-2-carboxylate makes it plausible that it also engages in similar aromatic interactions. The planarity of the imidazole ring is a key determinant for effective π-π stacking. researchgate.net

There is currently a lack of specific research data on the π-alkyl interactions of this compound with biological targets.

Modulation of Biochemical Pathways

The biological effects of a compound are often a result of its ability to modulate specific biochemical pathways. This can occur through various mechanisms, including influencing signal transduction or interfering with metabolic processes.

Signal transduction pathways are complex systems that transmit signals from the cell's exterior to its interior, culminating in a specific cellular response. There is currently no direct scientific evidence detailing the influence of this compound on specific signal transduction pathways.

Interference with metabolic pathways is a common mechanism of action for many bioactive compounds. For instance, a structurally related compound, ethyl 4-methyl-5-imidazolecarboxylate, has been shown to form coordination compounds with Co(2+) that act as inhibitors of the Hill reaction. chemicalbook.com These complexes inhibit photosynthetic electron flow and the synthesis of ATP, key processes in the metabolic pathway of photosynthetic organisms. chemicalbook.com This finding suggests that imidazole carboxylate derivatives have the potential to interfere with fundamental metabolic energy production pathways.

Table 1: Effects of a Related Imidazole Derivative on Metabolic Processes

CompoundTarget ProcessEffect
Ethyl 4-methyl-5-imidazolecarboxylate-Co(2+) complexPhotosynthetic electron flowInhibition
Ethyl 4-methyl-5-imidazolecarboxylate-Co(2+) complexATP synthesisInhibition

Molecular Targets and Cellular Pathways

Identifying the specific molecular targets and the cellular pathways a compound affects is crucial for understanding its mechanism of action.

While there is no direct evidence of this compound binding to DNA minor grooves, this interaction is a well-documented characteristic of a broader class of imidazole-containing compounds known as pyrrole-imidazole polyamides. These molecules are designed to recognize and bind to specific DNA sequences within the minor groove, thereby influencing DNA-dependent processes. The ability of these polyamides to interfere with transcription factor binding highlights a potential mechanism for gene regulation by imidazole derivatives.

The modulation of protein expression is a key indicator of a compound's biological activity. While specific data on how this compound affects protein expression levels are not available, studies on other imidazole derivatives have shown significant effects. For example, certain benzimidazole (B57391) derivatives have been found to downregulate the expression of c-Myc, a protein crucial for cell growth and proliferation, in lung cancer cells. nih.gov This was achieved by disrupting the interaction between c-Myc and Max proteins, leading to apoptosis. nih.gov These findings in related compounds suggest that the imidazole scaffold can be a key structural motif for molecules designed to modulate the expression of therapeutically relevant proteins.

Induction of Apoptosis in Cancer Cells

A comprehensive review of scientific literature reveals a lack of specific studies investigating the induction of apoptosis in cancer cells by this compound. While the broader class of imidazole-containing compounds has been a subject of interest in oncology research for their potential anticancer activities, research pinpointing this particular chemical entity's pro-apoptotic mechanisms is not publicly available. nih.govnih.govrsc.orgsemanticscholar.orgnih.gov

The imidazole scaffold is a key feature in many molecules that exhibit anticancer properties, often by triggering programmed cell death, or apoptosis, in tumor cells. nih.govrsc.org Research into various substituted imidazole derivatives has shown that modifications to the imidazole ring can significantly influence their biological activity, including their ability to initiate the apoptotic cascade. nih.gov However, without specific experimental data on this compound, any discussion of its effects on cancer cells would be speculative.

Further research, including in vitro studies on various cancer cell lines, would be necessary to determine if this compound can induce apoptosis and to elucidate the potential molecular pathways involved. Such investigations would typically involve assays to measure markers of apoptosis, such as caspase activation, DNA fragmentation, and changes in the mitochondrial membrane potential.

Applications in Medicinal Chemistry and Pharmacology Research Oriented

Antiviral Research

The imidazole (B134444) scaffold is a known "privileged structure" in medicinal chemistry and has been incorporated into various compounds tested for antiviral activity. However, specific research detailing the antiviral properties of ethyl 5-methyl-1H-imidazole-2-carboxylate is not found in the reviewed literature.

Anticancer and Antiproliferative Studies

The imidazole ring is a core component of numerous molecules investigated for their potential as anticancer agents. nih.govnih.gov These compounds function through various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and DNA alkylation.

Activity against Cancer Cell LinesNo specific data on the cytotoxic or antiproliferative activity of this compound against cancer cell lines was found in the reviewed literature.

For context, related but structurally distinct imidazole derivatives have shown activity. For example, a study on ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (a 4-carboxylate isomer with different substitutions) demonstrated significant inhibitory effects on the growth and proliferation of several human cancer cell lines. nih.gov The IC50 values for this related compound are presented below.

CompoundCell LineCancer TypeIC50 (μM)
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLaCervical Cancer0.737 ± 0.05
HT-29Colon Cancer1.194 ± 0.02

Table 1. Antiproliferative activity of a structurally related imidazole derivative against human cancer cell lines after 72 hours of treatment. nih.gov Note: Data for the specific subject compound, this compound, is not available.

Anti-inflammatory Potential

Specific studies evaluating the anti-inflammatory potential of this compound have not been identified. The anti-inflammatory activities of other novel imidazole derivatives have been investigated, often targeting enzymes like p38 MAP kinase, but this research does not include the subject compound. acs.org

Research in Neurological Disorders

Influence on Signal Transduction Pathways

There is currently a lack of specific research data identifying the direct influence of this compound on particular signal transduction pathways. The imidazole moiety itself is a crucial component of biologically essential molecules like the amino acid histidine, and it plays a role in the active sites of many enzymes, but extrapolating a specific signaling role for this particular synthetic compound is not supported by available literature. Research on an isomer, ethyl 5-methyl-1H-imidazole-4-carboxylate, has shown it can form coordination compounds that inhibit photosynthetic electron flow and ATP synthesis, acting as a Hill reaction inhibitor. chemicalbook.com However, this activity is in a non-medical context and cannot be directly attributed to the 2-carboxylate isomer.

Use as a Building Block in Drug Development

The primary value of compounds like this compound in pharmaceutical research lies in their function as versatile building blocks. ontosight.ai The imidazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs due to its ability to engage in various biological interactions and its favorable physicochemical properties. mdpi.com Ethyl imidazole carboxylate derivatives, in particular, serve as key intermediates in the synthesis of highly complex active pharmaceutical ingredients (APIs).

A prominent example is seen in the synthesis of the angiotensin II receptor antagonist, Olmesartan. While Olmesartan's synthesis utilizes an isomeric precursor, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, the synthetic strategies employed are directly applicable to other imidazole carboxylates. jocpr.comgoogle.comajrconline.org The ester and the imidazole ring's nitrogen atoms provide reactive handles for constructing the final complex drug molecule.

Synthesis of Complex Molecules and Derivatives

The utility of the ethyl imidazole carboxylate core is best demonstrated through its chemical elaboration into more complex structures. The synthesis of Olmesartan from its key imidazole intermediate provides a clear blueprint for how these building blocks are utilized. A crucial step involves the regioselective N-alkylation of the imidazole ring with a substituted biphenyl (B1667301) moiety, demonstrating the reactivity of the ring nitrogen. jocpr.com

Furthermore, the carboxylate group itself can be a precursor to other functional groups. For instance, related imidazole carbohydrazides are used to synthesize complex fused heterocyclic systems, such as 1,3,4-oxadiazoles, which possess their own unique biological activities. mdpi.com This conversion from an ester to a hydrazide and then to an oxadiazole highlights the synthetic versatility of the initial building block.

Lead Compound Optimization for Bioavailability

A critical challenge in drug development is ensuring that a potent molecule can reach its target in the body, a property known as bioavailability. Chemical modification of a lead compound is a common strategy to improve this parameter. The development of Olmesartan Medoxomil from Olmesartan is a classic case study in lead optimization that originates from an imidazole carboxylate building block.

Olmesartan, the active drug, contains a carboxylic acid group that is ionized at physiological pH, which can limit its passive diffusion across the intestinal wall after oral administration. To overcome this, it is converted into its prodrug, Olmesartan Medoxomil. jocpr.comgoogle.com The acidic proton is replaced with a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group. This ester prodrug is more lipophilic, allowing for better absorption from the gastrointestinal tract. Once absorbed into the bloodstream, endogenous esterase enzymes cleave the medoxomil group, releasing the active Olmesartan at its site of action. This strategy showcases how derivatives of imidazole carboxylic acids can be optimized for enhanced drug delivery and bioavailability.

Advanced Materials and Industrial Applications Research Oriented

Development of Advanced Materials

The unique chemical architecture of the imidazole (B134444) ring, characterized by its aromaticity and the presence of two nitrogen atoms, makes it a versatile building block for the synthesis of novel materials with tailored properties.

Although no specific studies detailing the use of ethyl 5-methyl-1H-imidazole-2-carboxylate in lithium-ion batteries have been identified, other imidazole derivatives have been investigated as components in battery technology. For instance, certain imidazole-based ionic liquids and salts have been explored as electrolytes or additives in lithium-ion batteries. These compounds can offer high thermal stability and good electrochemical stability. researchgate.netpw.edu.pl

One area of research has focused on tailored imidazole-derived salts, such as lithium 4,5-dicyano-2-(trifluoromethyl)imidazole (LiTDI), which exhibit high stability up to +4.6V versus a metallic lithium anode. researchgate.net Another related compound, lithium 4,5-dicyano-2-(n-heptafluoropropyl)imidazolide (LiHDI), has been proposed as an additive to stabilize the solid electrolyte interphase (SEI) on graphite (B72142) anodes, a critical factor for battery longevity and performance. nih.gov These examples highlight the potential for imidazole-based structures to contribute to the development of safer and more efficient energy storage systems. The specific properties of this compound would need to be investigated to determine its suitability for such applications.

Table 1: Examples of Imidazole-Based Compounds in Lithium-Ion Battery Research

Compound Name Application Key Findings
Lithium 4,5-dicyano-2-(trifluoromethyl)imidazole (LiTDI) Electrolyte Salt High thermal and electrochemical stability. researchgate.net
Lithium 4,5-dicyano-2-(pentafluoroethyl)imidazole (LiPDI) Electrolyte Salt Designed for lithium conductive electrolytes. pw.edu.pl

Catalysis in Industrial Processes

The imidazole nucleus is a key feature in various catalytic systems, both in biological and industrial contexts. The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal ions to form catalysts that can influence the reactivity and selectivity of chemical reactions. nbinno.com This makes imidazole and its derivatives valuable in optimizing chemical synthesis and developing more sustainable industrial processes. nbinno.com While specific catalytic applications of this compound are not documented, the general catalytic activity of the imidazole group is well-established. researchgate.net For example, imidazole itself can catalyze acyl transfer reactions. researchgate.net Furthermore, imidazole derivatives have been used in the development of novel catalysts for a range of organic transformations. researchgate.net

Applications in Agrochemicals

The imidazole scaffold is a prominent structural motif in a wide array of agrochemicals, including fungicides, herbicides, and insecticides. cabidigitallibrary.orgresearchgate.net Many commercially successful fungicides are based on the imidazole ring. wikipedia.org These compounds often function by inhibiting specific enzymes in the target pests or pathogens.

A structurally similar isomer, ethyl 5-methyl-1H-imidazole-4-carboxylate (also known as ethyl 4-methyl-5-imidazolecarboxylate), has been shown to form coordination compounds with cobalt(II). chemicalbook.comchemicalbook.com These complexes act as Hill reaction inhibitors, interfering with the photosynthetic electron flow and ATP synthesis in plants. chemicalbook.comchemicalbook.com This mode of action is characteristic of certain herbicides. Given this activity in a closely related isomer, it is plausible that this compound or its derivatives could be explored for similar applications in crop protection.

Dyes for Solar Cells and Optical Applications

Imidazole derivatives have emerged as promising candidates for use in dye-sensitized solar cells (DSSCs). echemcom.comekb.eg In the typical architecture of a DSSC dye, the imidazole ring can function as a π-bridge, connecting an electron donor and an electron acceptor/anchoring group. uokerbala.edu.iqechemcom.com This molecular arrangement facilitates efficient charge separation and injection into the semiconductor material (typically TiO2) upon light absorption. echemcom.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
ethyl 5-methyl-1H-imidazole-4-carboxylate
lithium 4,5-dicyano-2-(trifluoromethyl)imidazole
lithium 4,5-dicyano-2-(pentafluoroethyl)imidazole
lithium 4,5-dicyano-2-(n-heptafluoropropyl)imidazolide
cobalt(II)

Historical Context and Future Research Directions

Evolution of Imidazole (B134444) Chemistry and its Derivatives

The history of imidazole chemistry began in the 19th century. The parent compound, imidazole, was first synthesized in 1858 by the German chemist Heinrich Debus, although various derivatives had been identified as early as the 1840s. chemijournal.comwikipedia.org Debus achieved this synthesis by reacting glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849), a method that, despite potentially low yields, is still utilized for creating C-substituted imidazoles. chemijournal.com This reaction is now known as the Debus-Radziszewski imidazole synthesis and is a classic example of a multi-component reaction. wikipedia.org

The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms. jchemrev.com This structure is aromatic and amphoteric, meaning it can act as both an acid and a base. chemijournal.com Its unique electron-rich characteristics allow it to readily bind with various enzymes and receptors in biological systems. nih.gov This inherent bioactivity is demonstrated by its presence in crucial biological molecules, including the amino acid histidine and the related hormone histamine. chemijournal.comnih.gov The histidine residue is vital in many proteins and enzymes, playing a key role in the structure and function of molecules like hemoglobin. chemijournal.com

The significance of the imidazole scaffold spurred extensive research, leading to the development of numerous synthetic methodologies to assemble and functionalize the imidazole ring. chemijournal.com This has allowed for the creation of a vast array of derivatives with diverse pharmacological properties. nih.gov Over the years, imidazole-based compounds have become mainstays in medicinal chemistry, leading to the development of blockbuster drugs and demonstrating the ring's status as a "privileged structure". nih.gov The research and development in this area have become an increasingly active topic, with numerous imidazole-based compounds being used clinically to treat a wide range of diseases with high therapeutic efficacy. nih.govresearchgate.net

Emerging Research Trends for Imidazole-Based Compounds

Current research into imidazole-based compounds is expanding into novel and interdisciplinary areas, driven by the versatile nature of the imidazole ring. nih.govnih.gov Modern medicinal chemistry continues to explore imidazole derivatives for a wide spectrum of therapeutic applications, including anticancer, antifungal, antibacterial, and anti-inflammatory agents. nih.govresearchgate.net The focus is on designing more potent and selective molecules with fewer side effects. nih.gov

An important trend is the use of imidazoles in supramolecular chemistry. mdpi.com The imidazole ring's electron-rich nature and its hydrogen-bonding capabilities make it an excellent building block for creating complex, self-assembled structures. mdpi.comresearchgate.net Imidazole and its derivatives can bind with various inorganic or organic ions and molecules through a range of noncovalent interactions, including coordination bonds, hydrogen bonds, ionic bonds, and π–π stacking. mdpi.comnih.gov

These interactions allow for the rational design of advanced crystalline materials like metal-organic frameworks (MOFs), where imidazole derivatives act as ligands connecting metal ions. researchgate.netrsc.org These supramolecular systems have broad potential applications, from medicinal agents to diagnostic probes and ion receptors. mdpi.comnih.gov In medicine, imidazole-based supramolecular complexes are being investigated for their potential to overcome drug resistance, improve bioavailability, and provide targeted drug delivery. mdpi.com

Interaction TypeDescriptionRole in Supramolecular Assembly
Coordination Bonds Interaction between metal ions and the nitrogen atoms of the imidazole ring.Forms the primary structure of Metal-Organic Frameworks (MOFs) and other coordination complexes. researchgate.net
Hydrogen Bonding The N-H group of the imidazole ring acts as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as an acceptor.Directs the self-assembly of molecules into specific, ordered structures like chains, sheets, or 3D networks. researchgate.net
π–π Stacking Attractive, noncovalent interactions between the aromatic rings of imidazole moieties.Contributes to the stability and packing of molecules in the crystalline state. researchgate.net
Cation-π Interactions Electrostatic interaction between a cation and the electron-rich π system of the imidazole ring.Plays a role in molecular recognition and the binding of imidazole-containing structures to biological targets. researchgate.net

The synthesis of imidazole derivatives has seen significant advancements, with a strong emphasis on developing more efficient, sustainable, and environmentally friendly methods. tandfonline.combohrium.com This trend aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous materials. researchgate.net

Recent developments include:

Microwave-Assisted Synthesis: This technique often accelerates reaction times, improves yields, and reduces side reactions compared to conventional heating. researchgate.netbenthamscience.com

Ultrasound Irradiation (Sonochemistry): The use of ultrasound can enhance reaction rates and yields, providing a green alternative for synthesizing imidazole derivatives. researchgate.net

Solvent-Free and Catalyst-Free Conditions: Conducting reactions without traditional organic solvents or catalysts minimizes environmental impact and simplifies purification processes. tandfonline.combohrium.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal oxides or nanoparticles, allows for easy separation and recycling of the catalyst, making the process more economical and sustainable. tandfonline.combenthamscience.com These catalysts are being applied in both three-component and four-component reactions to produce highly substituted imidazoles. rsc.org

These modern methodologies are crucial for efficiently producing diverse libraries of imidazole compounds for high-throughput screening in drug discovery. researchgate.net

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry and are particularly well-suited for generating imidazole derivatives. researchgate.net MCRs involve combining three or more reactants in a single step to form a product that incorporates portions of all the starting materials. researchgate.netacs.org This approach offers high atom economy, procedural simplicity, and the ability to quickly create molecular complexity and diversity. researchgate.net

The Debus-Radziszewski synthesis is a classic example of a three-component reaction used to produce imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org Contemporary research focuses on developing new MCRs and optimizing existing ones using various catalysts to improve yields and expand the scope of accessible structures. acs.orgorganic-chemistry.org For instance, acid-promoted MCRs have been developed for the metal-free synthesis of tri- and tetrasubstituted imidazoles in excellent yields. acs.org These reactions are highly valuable in medicinal chemistry for rapidly building libraries of compounds to identify new therapeutic leads. researchgate.net

Challenges and Opportunities in Research

The field of imidazole chemistry, while mature, continues to present both significant challenges and exciting opportunities. nih.govrsc.org The versatility of the imidazole scaffold is a double-edged sword; while it allows for diverse applications, it also introduces complexities in synthesis and functionalization. rsc.org A primary challenge lies in achieving precise control over the substitution pattern on the imidazole ring. rsc.org

Despite these hurdles, the opportunities for innovation are vast. There is ongoing potential in the rational design of new imidazole-based drugs that are more active and less toxic. nih.gov This includes developing targeted therapies for cancer and novel antimicrobials to combat growing resistance. numberanalytics.com Beyond medicine, imidazoles are being explored for creating sustainable materials, such as high-stability polymers and functionalized surfaces for catalysis. numberanalytics.com The continued development of novel synthetic methods, particularly those aligned with green chemistry, will be crucial for unlocking the full potential of this privileged heterocyclic system. researchgate.netnumberanalytics.com

A significant and persistent challenge in the synthesis of substituted imidazoles is achieving regiocontrol. rsc.org Regioselectivity refers to the ability to control which position on the imidazole ring a new substituent will attach to, thereby forming a specific constitutional isomer. The synthesis of unsymmetrically substituted imidazoles can often lead to a mixture of different isomers, which can be difficult and costly to separate. rsc.org

This lack of control complicates the synthesis of specific, highly functionalized molecules required for applications in medicine and materials science, where a precise molecular architecture is often essential for activity. rsc.org For example, preparing 1,4-disubstituted imidazoles can be challenging using traditional methods. rsc.org Consequently, a major focus of current research is the development of new synthetic strategies that offer high or complete regioselectivity, allowing for the predictable and efficient construction of a single desired imidazole isomer. rsc.orgrsc.org

Development of Novel Therapeutic Agents

The imidazole ring is a fundamental structural motif in medicinal chemistry, recognized for its presence in numerous natural products and pharmacologically active compounds. semanticscholar.orgresearchgate.net This five-membered heterocycle, featuring two nitrogen atoms, can act as a hydrogen bond donor and acceptor, coordinate with metal ions, and participate in various intermolecular interactions, making it a versatile scaffold for drug design. mdpi.com Consequently, imidazole derivatives have been extensively investigated and developed into drugs with a wide array of therapeutic applications, including anticancer, antifungal, antiviral, and antibacterial agents. researchgate.netmdpi.com

While extensive research on the specific biological activity of ethyl 5-methyl-1H-imidazole-2-carboxylate is not widely documented in publicly available literature, its core structure represents a valuable starting point for the development of new therapeutic agents. The field of drug discovery often explores isomers and derivatives of known bioactive scaffolds to identify novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. researchgate.net For instance, related imidazole carboxylic acid and ester derivatives have been synthesized and evaluated for various biological activities. A notable example involves the design of 1,5-diaryl-1H-imidazole-4-carboxylic acids as potential inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75, a key target for antiretroviral therapy. nih.govmdpi.com

The structural features of this compound—specifically the methyl group at the C5 position and the ethyl carboxylate group at the C2 position—offer multiple sites for chemical modification. Future research could focus on creating a library of analogs by:

Varying the ester group: Replacing the ethyl group with other alkyl or aryl substituents to modulate lipophilicity and cell permeability.

Modifying the methyl group: Functionalizing the methyl group or replacing it with other substituents to explore structure-activity relationships (SAR).

Substituting the N1-H: Alkylation or arylation at the N1 position of the imidazole ring, a common strategy to enhance biological activity.

Such modifications could lead to the discovery of potent and selective modulators of various biological targets, including enzymes like kinases and histone deacetylases, or protein-protein interactions, which are implicated in diseases such as cancer and viral infections. mdpi.com The exploration of compounds like this compound and its derivatives holds significant promise for identifying next-generation therapeutic agents.

Imidazole Derivative ClassReported Therapeutic Target/ActivityPotential Disease ApplicationReference
1,5-Diaryl-1H-imidazole-4-carboxylic acidsHIV-1 Integrase-LEDGF/p75 Interaction InhibitorsHIV/AIDS nih.gov
Fused Nitroimidazoles (e.g., Delamanid, Pretomanid)Mycolic Acid Synthesis InhibitionTuberculosis (MDR-TB) nih.gov
Substituted ImidazolesMicrotubule Polymerization InhibitorsCancer mdpi.com
Imidazole-Pyrimidine HybridsCarbonic Anhydrase (hCA-IX, hCA-II) InhibitorsCancer mdpi.com
General Imidazole ScaffoldsAntifungal, Antibacterial, AntiviralInfectious Diseases researchgate.netmdpi.com

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become integral to the synthesis of pharmaceuticals, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The synthesis of imidazole derivatives, including this compound, is an area where these principles can be effectively applied to create more sustainable and environmentally friendly manufacturing processes. asianpubs.org

Traditional methods for imidazole synthesis often involve harsh reaction conditions, toxic organic solvents, and catalysts that are difficult to recycle, leading to significant environmental impact. ias.ac.in Modern research has focused on developing greener alternatives that overcome these limitations.

Key Green Chemistry Strategies for Imidazole Synthesis:

Multicomponent Reactions (MCRs): These reactions involve combining three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. researchgate.net MCRs are highly atom-economical and efficient, reducing the number of synthetic steps and purification processes required. The synthesis of trisubstituted imidazoles has been successfully achieved using one-pot condensation of dicarbonyl compounds, aldehydes, and an ammonia source. sciepub.com

Solvent-Free Conditions: Conducting reactions without a solvent (neat) or in environmentally benign solvents like water eliminates the use of volatile and often toxic organic solvents. asianpubs.org Several protocols for imidazole synthesis have been developed under solvent-free conditions, which not only reduce environmental pollution but can also lead to higher yields and shorter reaction times. asianpubs.orgias.ac.in

Use of Reusable and Green Catalysts: The development of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. For imidazole synthesis, catalysts such as magnetic iron oxide nanoparticles (Fe3O4-MNPs) and Brønsted acidic ionic liquids have been employed. researchgate.netsciepub.com These catalysts can be easily separated from the reaction mixture (e.g., using an external magnet for nanoparticles) and reused multiple times, reducing cost and waste. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are alternative energy sources that can significantly accelerate reaction rates, often leading to higher product yields and purity in shorter timeframes compared to conventional heating. mdpi.comnih.gov These techniques have been successfully applied to the synthesis of various imidazole-based compounds, demonstrating their potential as green chemistry tools. nih.gov

The application of these sustainable approaches to the synthesis of this compound could offer significant advantages over classical methods, aligning the production of this valuable chemical intermediate with modern standards of environmental responsibility.

Green Synthesis ApproachKey AdvantagesExample Application in Imidazole SynthesisReference
Multicomponent Reactions (MCRs)High atom economy, reduced steps, operational simplicity.One-pot synthesis of trisubstituted imidazoles from a dicarbonyl, aldehyde, and ammonium (B1175870) acetate. sciepub.com
Solvent-Free SynthesisEliminates hazardous solvents, reduces waste, simplifies workup.Condensation reactions performed under neat, thermal conditions. asianpubs.orgias.ac.in
Reusable Catalysts (e.g., Fe3O4-MNPs)Easy separation and recyclability, reduced catalyst waste.Synthesis of imidazoles using magnetically separable iron oxide nanoparticles. researchgate.net
Ultrasonic IrradiationEnhanced reaction rates, improved yields, shorter reaction times.Ultrasound-assisted synthesis of tetrasubstituted imidazoles. nih.gov
Microwave-Assisted SynthesisRapid heating, reduced thermal gradients, faster reactions.Microwave-promoted synthesis of imidazole-pyrimidine hybrids. mdpi.com

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 5-methyl-1H-imidazole-2-carboxylate?

  • Methodological Answer : Statistical Design of Experiments (DoE) is critical for minimizing trials while maximizing data quality. For example, factorial designs can identify key variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield. Response surface methodology (RSM) further refines optimal conditions . Computational pre-screening of reaction parameters using quantum chemical calculations (e.g., density functional theory) can narrow experimental ranges, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., methyl group position at C5 vs. C4) and ester functionality.
  • IR : Stretching bands near 1700–1750 cm1^{-1} validate the carbonyl group of the ester.
  • Mass Spectrometry : High-resolution MS distinguishes molecular ions from impurities (e.g., ESI-MS for protonated adducts) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Accelerated stability studies using HPLC or UV-Vis monitoring at pH 1–13 (buffered solutions, 25–60°C) quantify degradation kinetics. Activation energy (EaE_a) calculations via the Arrhenius equation predict shelf-life. Note: Hydrolysis rates increase in alkaline conditions due to ester saponification .

Advanced Research Questions

Q. How can computational methods predict hydrogen-bonding patterns in this compound crystals?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings) in crystallographic data. Pairwise interaction energies from Hirshfeld surface analysis identify dominant intermolecular forces. Software like CrystalExplorer visualizes these interactions .

Q. What strategies resolve contradictions in XRD data refinement for this compound derivatives?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to address issues like twinning or disorder. Validate with residual density maps and Fo-Fc difference plots. For ambiguous cases, cross-check with spectroscopic data and DFT-optimized geometries .

Q. How can this compound be functionalized for bioactivity studies (e.g., kinase inhibition)?

  • Methodological Answer :

  • Synthetic Routes : Introduce substituents at N1 or C4 via alkylation, arylation, or cross-coupling (e.g., Suzuki-Miyaura for aryl groups).
  • Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR kinase). Prioritize compounds with strong binding affinity (ΔG<8kcal/mol\Delta G < -8 \, \text{kcal/mol}) and favorable ADMET profiles .

Key Considerations

  • Safety : Follow protocols for handling reactive intermediates (e.g., nitration agents) and use proper PPE .
  • Data Validation : Cross-reference computational predictions (e.g., DFT) with experimental results to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.